1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

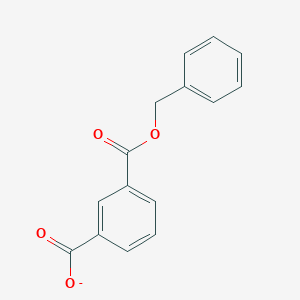

1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester, also known as 3-(benzyloxycarbonyl)benzoic acid, is an organic compound with the molecular formula C15H12O4. This compound is a derivative of benzenedicarboxylic acid, where one of the carboxyl groups is esterified with a benzyl group. It is commonly used in various industrial applications and scientific research due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester can be synthesized through the esterification of 1,3-benzenedicarboxylic acid with benzyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product. The use of environmentally friendly catalysts and solvents is also a focus in modern industrial production to minimize the environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form benzenedicarboxylic acid and benzaldehyde.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Benzenedicarboxylic acid and benzaldehyde.

Reduction: Benzyl alcohol.

Substitution: Various substituted benzenedicarboxylic acid derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

Mecanismo De Acción

The mechanism of action of 1,3-benzenedicarboxylic acid, mono(phenylmethyl) ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release benzenedicarboxylic acid and benzyl alcohol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, influencing various cellular processes .

Comparación Con Compuestos Similares

1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester can be compared with other similar compounds such as:

Phthalic acid (1,2-benzenedicarboxylic acid): Differing in the position of the carboxyl groups, phthalic acid is used in the production of plasticizers and resins.

Isophthalic acid (1,3-benzenedicarboxylic acid): Similar to this compound, but without the ester group, it is used in the production of high-performance polymers.

Terephthalic acid (1,4-benzenedicarboxylic acid): Used primarily in the production of polyethylene terephthalate (PET) for plastic bottles and fibers.

The uniqueness of this compound lies in its ester group, which imparts distinct chemical properties and reactivity compared to its non-esterified counterparts.

Actividad Biológica

1,3-Benzenedicarboxylic acid, mono(phenylmethyl) ester, commonly known as benzyl phthalate, is an organic compound belonging to the phthalate family. This compound has garnered attention due to its potential biological activities, including cytotoxicity, endocrine disruption, and antimicrobial properties. This article will delve into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 113266-88-9

- Molecular Formula : C11H10O4

- Molecular Weight : 218.20 g/mol

The structure of benzyl phthalate consists of a phthalate backbone with a phenylmethyl group attached to one of the carboxylic acid moieties. This structural configuration influences its interaction with biological systems.

Cytotoxicity

Research indicates that benzyl phthalate exhibits varying degrees of cytotoxicity against different cell lines. A study conducted on human liver carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells demonstrated that benzyl phthalate has significant cytotoxic effects. The IC50 values were determined using the MTT assay:

| Cell Line | IC50 (µg/ml) | Cell Viability (%) |

|---|---|---|

| HepG2 | 45 | 68 |

| MCF-7 | 80 | 78 |

| HaCaT | >500 | 83 |

| NIH 3T3 | >250 | 96 |

These results indicate that while benzyl phthalate is effective against cancer cell lines, it shows lower toxicity towards normal cell lines like HaCaT and NIH 3T3, suggesting a selective cytotoxic profile .

Endocrine Disruption

Benzyl phthalate is classified as an endocrine disruptor. Studies have shown that it can interfere with hormone signaling pathways, which may lead to reproductive and developmental toxicity. Specifically, it has been associated with alterations in testosterone levels in animal models .

Antimicrobial Properties

Benzyl phthalate has been evaluated for its antimicrobial activity against various pathogens. In vitro studies revealed that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These findings suggest that benzyl phthalate may have potential applications in developing antimicrobial agents .

Case Studies

- Cytotoxicity in Cancer Research : A study investigating the effects of benzyl phthalate on HepG2 and MCF-7 cells demonstrated a concentration-dependent decrease in cell viability. The research highlighted its potential as a lead compound for further development in cancer therapeutics .

- Endocrine Activity Assessment : An evaluation of various phthalates, including benzyl phthalate, revealed significant endocrine-disrupting effects in rodent models. These studies emphasize the need for careful monitoring of exposure levels due to potential reproductive health impacts .

Propiedades

IUPAC Name |

3-phenylmethoxycarbonylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-14(17)12-7-4-8-13(9-12)15(18)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGDGCHSUWBVKE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11O4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593602 |

Source

|

| Record name | 3-[(Benzyloxy)carbonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113266-88-9 |

Source

|

| Record name | 3-[(Benzyloxy)carbonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.